molecular formula C10H16BNO2 B1440233 (4-(1-(Dimethylamino)ethyl)phenyl)boronic acid CAS No. 1142944-79-3

(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid

Cat. No. B1440233
M. Wt: 193.05 g/mol
InChI Key: JOQIQQHUDZSBAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid” is a type of boronic acid that is used in organic synthesis . It is also known as 4-N,N-Dimethylaminobenzeneboronic acid, 4-N,N-Dimethylphenylboronic acid, 4-Dimethylaminobenzeneboronic acid, p-(Dimethylamino)-benzeneboronic acid, [4-(Dimethylamino)phenyl-1-yl]boronic acid, and [4-(Dimethylamino)phenyl]boric acid .


Synthesis Analysis

Boronic acids, such as “(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid”, are commonly used in organic synthesis . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known .


Molecular Structure Analysis

The linear formula for “(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid” is (CH3)2NC6H4B(OH)2 . The molecular weight of this compound is 193.05 .


Chemical Reactions Analysis

“(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid” can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity . It is an electron-rich boronic acid ester that can also be used in protodeboronation .


Physical And Chemical Properties Analysis

“(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid” is a solid substance . It should be stored at a temperature of 28 C .

Scientific Research Applications

Bioanalysis Applications

A study by Zagade et al. (2020) focused on the in vitro metabolite profiling of a new boronic acid-based anticancer molecule, highlighting its promising activity against various cell lines and the development of a high-performance liquid chromatography bioanalytical method for its analysis (Zagade et al., 2020).

Fluorescent Sensing for Saccharides

Dowlut and Hall (2006) described a new class of carbohydrate-binding boronic acids that can complex glycosides under physiological conditions, suggesting applications in oligomeric receptors and sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).

Fluorescent Probes for Sugar Sensing

Gao, Zhang, and Wang (2005) synthesized water-soluble fluorescent boronic acid isomers suitable for ratiometric and off-on sensing of saccharides at physiological pH, offering a novel approach for sugar sensing (Gao, Zhang, & Wang, 2005).

Structural Analysis and Chemical Sensing

Hayik, Bhat, and Bock (2004) conducted a computational study on the structure of 4-[4-(Dimethylamino)-Phenylazo] Benzeneboronic Acid and its cyclic esters with D-Glucose, which are of practical importance in chemical sensors for saccharide recognition (Hayik, Bhat, & Bock, 2004).

Materials Science Applications

Zhang et al. (2018) explored the cyclic esterification of aryl boronic acids for screening organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials, demonstrating a novel approach to develop long-lived RTP emitters and ML dyes (Zhang et al., 2018).

Safety And Hazards

“(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is harmful if swallowed .

Future Directions

Boronic acids, such as “(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid”, have been growing in interest, especially after the discovery of the drug bortezomib . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is potential for future research and development of new drugs using boronic acids .

properties

IUPAC Name

[4-[1-(dimethylamino)ethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO2/c1-8(12(2)3)9-4-6-10(7-5-9)11(13)14/h4-8,13-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQIQQHUDZSBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101236754
Record name B-[4-[1-(Dimethylamino)ethyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid

CAS RN

1142944-79-3
Record name B-[4-[1-(Dimethylamino)ethyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142944-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-[1-(Dimethylamino)ethyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid
Reactant of Route 4
(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.